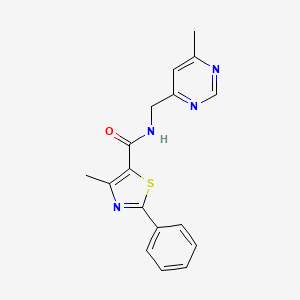

![molecular formula C16H15N3OS2 B2499296 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1206999-02-1](/img/structure/B2499296.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical entity that features a thiadiazole scaffold, which is known for its significant biological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds with thiadiazole and benzamide groups has been reported using microwave-assisted, solvent-free methods, which offer a rapid and efficient approach to compound development . The copper-catalyzed intramolecular cyclization process is another method mentioned for synthesizing N-benzothiazol-2-yl-amides, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

Structural characterization of similar compounds has been achieved using techniques such as IR, NMR, mass spectrometry, and elemental analysis . Additionally, single crystal X-ray studies have been used to determine the conformational features of related benzothiazol-amides . These methods would likely be applicable for analyzing the molecular structure of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the exact compound . However, the synthesis and reactivity of structurally related compounds suggest that the thiadiazole and benzamide moieties could participate in various chemical transformations, potentially leading to a range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with thiadiazole and benzamide groups have been correlated with their biological activities. For instance, the synthesized compounds in one study demonstrated good oral drug-like behavior based on ADMET properties . The physicochemical characterization of related compounds includes their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities, which could be indicative of the properties of the compound .

Relevant Case Studies

The most relevant case studies involve the evaluation of synthesized compounds for their anticancer activity against various human cancer cell lines, where some compounds exhibited promising results . Additionally, the psychotropic, anti-inflammatory, and cytotoxic effects of related compounds have been studied, providing a basis for understanding the potential biological applications of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide .

Aplicaciones Científicas De Investigación

Synthesis Techniques

Research has explored the synthesis of compounds with structures similar to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, focusing on efficient synthetic routes. For instance, employing novel ligands and catalysts in the copper-catalyzed intramolecular cyclization process has been successful for generating N-benzothiazol-2-yl-amides under mild conditions, showcasing the versatility of such compounds in synthetic chemistry (Wang et al., 2008).

Anticancer Activity

The structure of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is closely related to compounds exhibiting promising anticancer activities. Research on thiadiazole scaffolds and benzamide groups has revealed significant anticancer potentials against various human cancer cell lines, with certain derivatives showing comparable or superior activity to standard drugs like Adriamycin. This highlights the potential of similar compounds in anticancer drug development (Tiwari et al., 2017).

Biological Activity Studies

The study of heterocyclic compounds, including those related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, has extended into various biological activities. Compounds synthesized from similar frameworks have been characterized and shown antibacterial and antifungal activities, underscoring the broad spectrum of potential biological applications of these molecules (Patel & Patel, 2015).

Novel Compound Development

The exploration of thiophene and benzothiazole derivatives, akin to the structure of N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, has led to the development of new compounds with a variety of applications. Studies have focused on synthesizing new derivatives and evaluating their properties, including fluorescence characteristics and potential as antitumor and antioxidant agents. These efforts highlight the ongoing interest in exploiting the unique properties of such compounds for scientific and therapeutic purposes (Zhang et al., 2017).

Propiedades

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-15(16(8-1-2-9-16)13-7-4-10-21-13)17-11-5-3-6-12-14(11)19-22-18-12/h3-7,10H,1-2,8-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACZIXFGWPXTJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

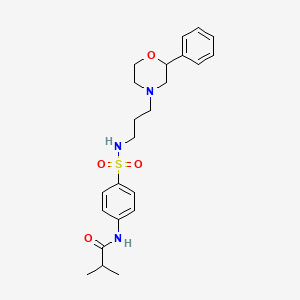

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

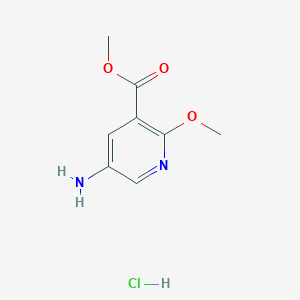

![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)

![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)

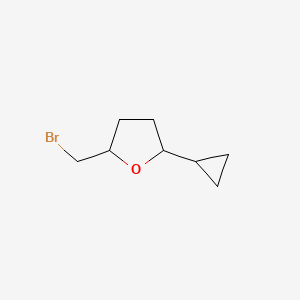

![[1-(2-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B2499223.png)

![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2499230.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)